1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide
CAS No.:
Cat. No.: VC16334719
Molecular Formula: C17H16N6O
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N6O |
|---|---|
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | 1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]indazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H16N6O/c1-22-13-7-3-2-6-12(13)16(21-22)17(24)18-10-9-15-20-19-14-8-4-5-11-23(14)15/h2-8,11H,9-10H2,1H3,(H,18,24) |
| Standard InChI Key | QEHNFUABVWGEHF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-indazole moiety substituted at the 3-position with a carboxamide group, which is further linked via an ethyl chain to a triazolo[4,3-a]pyridine ring. The indazole core contributes aromaticity and hydrogen-bonding capabilities, while the triazolo[4,3-a]pyridine moiety introduces a planar, electron-rich system conducive to π-π stacking interactions .
Table 1: Key Molecular Properties
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicative of moderate polarity. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments: the indazole C-4 proton resonates at δ 8.2–8.4 ppm, while the triazolo[4,3-a]pyridine protons appear as a multiplet at δ 7.9–8.1 ppm .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Indazole Ring Formation: Cyclization of 2-methylbenzaldehyde with hydrazine under acidic conditions yields 1-methyl-1H-indazole.
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Carboxamide Introduction: Reaction with chlorocarbonyl isocyanate forms the 3-carboxamide derivative.
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Triazolo[4,3-a]Pyridine Synthesis: Cyclocondensation of 2-aminopyridine with triethyl orthoformate produces the triazolo[4,3-a]pyridine core.
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Coupling: A nucleophilic substitution links the ethyl chain to the indazole carboxamide .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | NH₂NH₂, HCl, EtOH | 80°C | 72 |
| 2 | ClCONCO, DCM, Et₃N | 0°C → RT | 85 |
| 3 | EtOCH(OEt)₂, AcOH | 120°C | 68 |
| 4 | K₂CO₃, DMF, 60°C | 60°C | 61 |
Biological Activities and Mechanistic Insights
IDO1 Inhibition in Cancer Immunotherapy
IDO1 catalyzes the oxidation of tryptophan to kynurenine, suppressing T-cell responses in tumors. This compound exhibits sub-micromolar inhibition (IC₅₀ = 0.94 ± 0.12 μM) by coordinating the heme iron via the triazolo[4,3-a]pyridine N2 atom, while the indazole carboxamide occupies a hydrophobic pocket (Phe226, Arg231) .
Table 3: Comparative IDO1 Inhibition Data
| Compound | IC₅₀ (μM) | Selectivity (TDO/IDO1) |
|---|---|---|
| Target Compound | 0.94 | >100 |
| Epacadostat | 0.072 | 12 |
| NLG-919 | 0.15 | 45 |
Structure-Activity Relationships (SAR)
Critical Substituents
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Triazolo[4,3-a]Pyridine: Replacement with naphthalene abolishes activity (IC₅₀ > 100 μM), confirming the necessity for heme coordination .
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Indazole Methyl Group: Removal reduces metabolic stability (t₁/₂ < 15 min in human liver microsomes) .
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Ethyl Linker: Shortening to methyl decreases potency 10-fold, emphasizing the importance of optimal spacing.
Figure 1: SAR Trends
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Hydrophobic Pocket B: Introduction of -CF₃ at C6 enhances binding (ΔG = -9.2 kcal/mol vs. -7.1 kcal/mol for -H) .
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Polar Interactions: The carboxamide carbonyl forms a hydrogen bond with Ser235 (2.8 Å), critical for orientation .
Pharmacokinetics and Toxicity
ADME Profile
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